molecular formula C9H16O3S B14154277 Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate CAS No. 89317-75-9

Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate

Cat. No.: B14154277
CAS No.: 89317-75-9
M. Wt: 204.29 g/mol
InChI Key: YIJPFYVMKSRSND-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular compound is notable for its unique structure, which includes an ethylsulfanyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate can be synthesized through the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this ester might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the ethylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) can be employed for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-[(ethylsulfanyl)carbonyl]butanoate involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Lacks the ethylsulfanyl group, making it less reactive in oxidation and reduction reactions.

    Methyl 2-[(ethylsulfanyl)carbonyl]butanoate: Similar structure but with a methyl group instead of an ethyl group, leading to different physical properties.

Uniqueness

This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89317-75-9

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

ethyl 2-ethylsulfanylcarbonylbutanoate

InChI

InChI=1S/C9H16O3S/c1-4-7(8(10)12-5-2)9(11)13-6-3/h7H,4-6H2,1-3H3

InChI Key

YIJPFYVMKSRSND-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(=O)SCC

Origin of Product

United States

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